molecular formula C13H10BrNO3S B5634809 methyl 5-bromo-2-[(2-thienylcarbonyl)amino]benzoate

methyl 5-bromo-2-[(2-thienylcarbonyl)amino]benzoate

Cat. No. B5634809
M. Wt: 340.19 g/mol
InChI Key: HRIKUYLNYDLQHP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(2-thienylcarbonyl)amino]benzoate is an organic compound that likely exhibits interesting chemical and physical properties due to the presence of a bromo group, an amide linkage, and a thiophene ring attached to a benzoate ester. These functional groups suggest that this compound could be of interest in synthetic organic chemistry and potentially for materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors to more complex structures. For example, methyl esters can be synthesized through the reaction of an acid chloride with methanol in the presence of a base. The introduction of a bromo group can be achieved via halogenation reactions, while the incorporation of a thiophene ring might involve a coupling reaction, such as Suzuki or Stille coupling, with a thiophene-derived boronic acid or stannane (Acharya et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography or NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and can help predict the reactivity and interaction with other molecules. For instance, the presence of the bromo group adjacent to the ester might influence the electron density on the ester, affecting its reactivity (Suchetan et al., 2016).

properties

IUPAC Name

methyl 5-bromo-2-(thiophene-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c1-18-13(17)9-7-8(14)4-5-10(9)15-12(16)11-3-2-6-19-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIKUYLNYDLQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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